![molecular formula C9H9ClN2O2 B3114614 4-(Ethoxycarbonyl)benzene-1-diazonium chloride CAS No. 2028-79-7](/img/structure/B3114614.png)
4-(Ethoxycarbonyl)benzene-1-diazonium chloride
Overview
Description
4-(Ethoxycarbonyl)benzene-1-diazonium chloride is an organic compound with the molecular formula C9H9ClN2O2. It is a type of diazonium salt, which are known for their reactivity and potential to undergo a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of 4-(Ethoxycarbonyl)benzene-1-diazonium chloride consists of a benzene ring with an ethoxycarbonyl group and a diazonium group attached to it. The diazonium group, -N2+, is a common feature of diazonium salts and contributes to their reactivity .Chemical Reactions Analysis
Diazonium salts, such as 4-(Ethoxycarbonyl)benzene-1-diazonium chloride, can undergo a variety of reactions. One common type of reaction is nucleophilic aromatic substitution, where a nucleophile replaces one of the substituents in the aromatic ring . The exact reactions that this specific compound can undergo would depend on the reaction conditions and the other reactants present.Mechanism of Action
The mechanism of action for the reactions of diazonium salts involves the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile on one of the aromatic-ring carbons . This intermediate can then undergo further reactions, depending on the conditions .
Safety and Hazards
Diazonium salts, including 4-(Ethoxycarbonyl)benzene-1-diazonium chloride, can be unstable and potentially explosive under certain conditions . They can decompose with the release of nitrogen gas, and this decomposition can be triggered by factors such as heat, light, and mechanical or electrostatic effects .
Future Directions
Diazonium salts have a wide range of applications, particularly in the field of synthetic dyes . They can be used to introduce a variety of functional groups into aromatic compounds, making them versatile tools in organic synthesis . The future directions for 4-(Ethoxycarbonyl)benzene-1-diazonium chloride would likely depend on its specific reactivity and the needs of the field.
properties
IUPAC Name |
4-ethoxycarbonylbenzenediazonium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N2O2.ClH/c1-2-13-9(12)7-3-5-8(11-10)6-4-7;/h3-6H,2H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFLPHUXBSSZAL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[N+]#N.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493506 | |
Record name | 4-(Ethoxycarbonyl)benzene-1-diazonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxycarbonyl)benzene-1-diazonium chloride | |
CAS RN |
2028-79-7 | |
Record name | 4-(Ethoxycarbonyl)benzene-1-diazonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70493506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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